molecular formula C13H11N5O B13734166 N-Benzotriazol-1-ylmethyl-nicotinamide

N-Benzotriazol-1-ylmethyl-nicotinamide

Cat. No.: B13734166
M. Wt: 253.26 g/mol
InChI Key: RHSYLHHOZAFTAJ-UHFFFAOYSA-N
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Description

N-Benzotriazol-1-ylmethyl-nicotinamide is a chemical compound with the molecular formula C13H11N5O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety linked to a nicotinamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzotriazol-1-ylmethyl-nicotinamide typically involves the reaction of nicotinamide with benzotriazole derivatives under specific conditions. One common method involves the use of benzotriazole as a nucleophile, which reacts with nicotinamide in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction parameters are optimized to maximize yield and minimize by-products, ensuring the compound meets the required quality standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzotriazol-1-ylmethyl-nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted benzotriazole-nicotinamide compounds .

Mechanism of Action

The mechanism of action of N-Benzotriazol-1-ylmethyl-nicotinamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of benzotriazole and nicotinamide moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11N5O/c19-13(10-4-3-7-14-8-10)15-9-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9H2,(H,15,19)

InChI Key

RHSYLHHOZAFTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC(=O)C3=CN=CC=C3

Origin of Product

United States

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